1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring attached to a carboxylic acid group and a 1-methyl-1H-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-imidazole with cyclopropane carboxylic acid derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced functional groups .
Scientific Research Applications
1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The cyclopropane ring may also contribute to the compound’s overall biological activity by influencing its binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole-5-carboxylic acid: Shares the imidazole core but lacks the cyclopropane ring.
1-Methyl-1H-imidazole-4-carboxylic acid: Similar structure with a different position of the carboxylic acid group.
Cyclopropane carboxylic acid derivatives: Compounds with similar cyclopropane ring structures but different substituents.
Uniqueness
1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carboxylic acid is unique due to the combination of the imidazole moiety and the cyclopropane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-(3-methylimidazol-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-10-5-9-4-6(10)8(2-3-8)7(11)12/h4-5H,2-3H2,1H3,(H,11,12) |
InChI Key |
XEAGNEGRJURSJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2(CC2)C(=O)O |
Origin of Product |
United States |
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